

An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride

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Compound of Interest

Compound Name: (2,5-Dichlorophenyl)methanesulfonyl chloride

Cat. No.: B591519

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CAS Number: 163295-71-4

This technical guide provides a comprehensive overview of **(2,5-Dichlorophenyl)methanesulfonyl chloride**, a halogenated organosulfur compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, and potential applications as a chemical intermediate.

Physicochemical and Spectroscopic Data

While specific experimental data for **(2,5-Dichlorophenyl)methanesulfonyl chloride** is limited in publicly available literature, the following tables summarize its known identifiers and computed properties.^[1] For comparative purposes, spectroscopic data for the related isomer, (2,4-Dichlorophenyl)methanesulfonyl chloride, is provided.

Table 1: Physicochemical Properties of **(2,5-Dichlorophenyl)methanesulfonyl chloride**

Property	Value	Source
CAS Number	163295-71-4	[1]
Molecular Formula	C ₇ H ₅ Cl ₃ O ₂ S	[1]
Molecular Weight	259.54 g/mol	[1]
SMILES	O=S(=O) (CC1=CC(Cl)=CC=C1Cl)Cl	[1]
Computed XLogP3	3.4	[2]
Computed Topological Polar Surface Area	42.5 Å ²	[2]
Computed Rotatable Bond Count	2	[2]

Table 2: Spectroscopic Data for the Isomer (2,4-Dichlorophenyl)methanesulfonyl chloride (CAS: 88691-50-3)

Spectroscopic Technique	Key Features
Mass Spectrometry (GC-MS)	Top Peak (m/z): 159, Second Highest (m/z): 161[2]
FTIR Spectroscopy	Characteristic strong absorption bands for sulfonyl chlorides (S=O stretches) are expected in the regions of 1370-1410 cm ⁻¹ and 1166-1204 cm ⁻¹ . [2]
¹ H NMR Spectroscopy	For the (2,5-Dichlorophenyl)methanesulfonyl chloride isomer, the aromatic region would be expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the dichlorophenyl ring. The methylene protons adjacent to the sulfonyl chloride group would appear as a singlet further downfield.

Synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride

A specific, detailed experimental protocol for the synthesis of **(2,5-Dichlorophenyl)methanesulfonyl chloride** is not readily available in peer-reviewed literature. However, a plausible and chemically sound multi-step synthesis can be proposed based on established methodologies for analogous compounds, commencing from 2,5-dichlorotoluene.

Proposed Synthetic Pathway

The synthesis can be envisioned in four main steps:

- **Free-Radical Chlorination:** 2,5-Dichlorotoluene is subjected to free-radical chlorination to yield 1-(chloromethyl)-2,5-dichlorobenzene.
- **Sulfonation:** The resulting benzyl chloride is treated with a sulfite salt, such as sodium sulfite, to introduce the sulfonate group.
- **Oxidation:** The sulfonate is then oxidized to the corresponding sulfonic acid.
- **Chlorination:** Finally, the sulfonic acid is converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.^[3]



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Caption: Plausible synthetic route for **(2,5-Dichlorophenyl)methanesulfonyl chloride**.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 4: Conversion of (2,5-Dichlorophenyl)methanesulfonic acid to **(2,5-Dichlorophenyl)methanesulfonyl chloride**

This protocol is adapted from a general procedure for the synthesis of methanesulfonyl chloride from methanesulfonic acid.[3]

- Materials:
 - (2,5-Dichlorophenyl)methanesulfonic acid
 - Thionyl chloride (SOCl_2)
 - Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be placed in a well-ventilated fume hood.
- Procedure:
 - To a three-necked flask, add (2,5-Dichlorophenyl)methanesulfonic acid (1.0 equivalent).
 - Heat the flask to approximately 95°C using a suitable heating mantle.
 - Slowly add thionyl chloride (approximately 1.5 - 2.0 equivalents) dropwise over a period of 2-4 hours, maintaining the temperature at 95°C .
 - After the addition is complete, continue to stir the reaction mixture at 95°C for an additional 3-4 hours, or until the evolution of gas ceases.
 - The crude product can then be purified by distillation under reduced pressure.

Applications in Drug Development and Organic Synthesis

Methanesulfonyl chloride and its derivatives are crucial reagents in medicinal chemistry and drug development.[4] The primary utility of these compounds lies in their ability to convert alcohols into excellent leaving groups (mesylates), thereby facilitating a wide range of nucleophilic substitution and elimination reactions.

(2,5-Dichlorophenyl)methanesulfonyl chloride, as a reactive sulfonyl chloride, is a valuable intermediate for the synthesis of more complex molecules. Its primary reactions of interest in a pharmaceutical context are with nucleophiles such as alcohols and amines.

- **Reaction with Alcohols:** In the presence of a non-nucleophilic base like triethylamine, it reacts with alcohols to form (2,5-Dichlorophenyl)methanesulfonate esters. This transformation activates the hydroxyl group for subsequent displacement by other nucleophiles.[5]
- **Reaction with Amines:** It readily reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common structural feature in a variety of therapeutic agents.[6]

The presence of the dichloro-substituted phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.

Caption: General reactivity of **(2,5-Dichlorophenyl)methanesulfonyl chloride**.

In conclusion, while specific data and applications for **(2,5-Dichlorophenyl)methanesulfonyl chloride** are not extensively documented, its chemical nature as an activated sulfonyl chloride suggests its utility as a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science research.

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